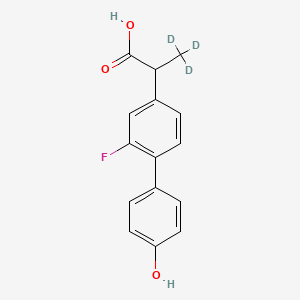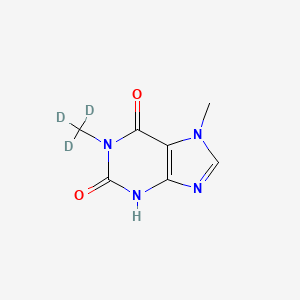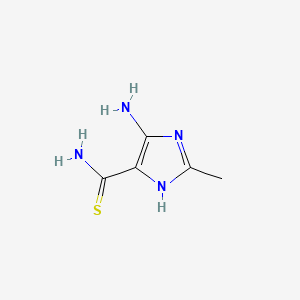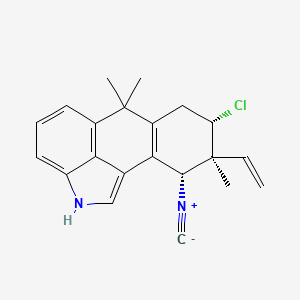
Ácido 4-hidroxi-2,6,6-trimetil-1-ciclohexenocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.23 g/mol . This compound can be found in the herbs of Salvia dugesii .
Molecular Structure Analysis
The IUPAC name for this compound is 4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid . The InChI string is InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) . The Canonical SMILES is CC1=C(C(CC(C1)O)©C)C(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 57.5 Ų and a complexity of 263 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has one rotatable bond .Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales
Ácido 4-hidroxi-2,6,6-trimetil-1-ciclohexenocarboxílico: es un compuesto monoterpenoide que se puede aislar de las hierbas de Salvia dugesii . Su estructura sirve como bloque de construcción en la síntesis de productos naturales complejos. Los investigadores utilizan este compuesto para estudiar las vías de biosíntesis de los terpenoides y para desarrollar análogos sintéticos con posibles propiedades terapéuticas.
Propiedades
IUPAC Name |
4-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNCUQICIFEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in saffron?
A1: 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid (HTCC) is a precursor to safranal, the primary volatile compound responsible for saffron's characteristic aroma and color. Research suggests that HTCC is present in considerable amounts in saffron, especially when extracted using milder techniques like ultrasound-assisted extraction (USE) []. Interestingly, the amount of HTCC in stored saffron decreases over time, while safranal levels remain relatively stable []. This suggests a potential conversion of HTCC to safranal during storage.
Q2: Has 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid been found in other plants?
A2: Yes, 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid has been isolated from the fruits of Gardenia jasminoides form. grandiflora (Lour.) Makino []. This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for further research into its potential biological activities and applications.
Q3: Are there analytical methods available to quantify 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxylic acid in plant material?
A3: Researchers have successfully quantified HTCC in saffron samples using gas chromatography techniques []. This method allows for the simultaneous measurement of both safranal and HTCC, providing valuable insights into their relative abundance and potential interconversion.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)
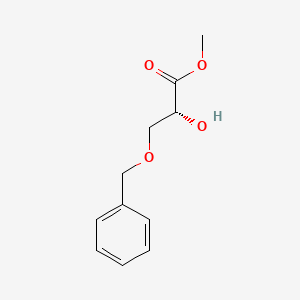

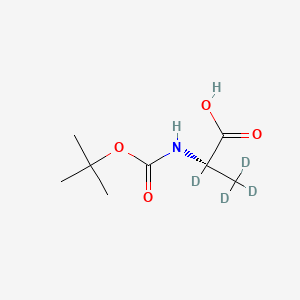
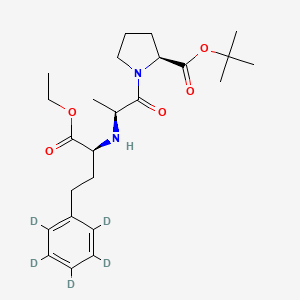
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

